An In-Depth Technical Guide to the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the cyclocondensation of (4-nitrophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate to form the corresponding ethyl ester intermediate, followed by a saponification reaction to yield the target carboxylic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Strategic Overview
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The title compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, incorporates the key pharmacophoric elements of the 5-aminopyrazole core, further functionalized with a 4-nitrophenyl group at the N1 position, which can serve as a handle for further chemical modification or as a key interaction moiety in biological targets.
The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a stable and readily purifiable ester intermediate. This approach offers superior control over the final carboxylic acid functionalization compared to a direct synthesis.
The overall synthetic workflow is depicted below:
Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages of the synthesis: the formation of the pyrazole ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid product.
Mechanistic Considerations and Rationale
The cornerstone of this synthesis is the formation of the pyrazole ring, a classic example of nucleophilic addition and subsequent cyclization. The reaction of a hydrazine with a β-alkoxyacrylonitrile derivative is a well-established and versatile method for constructing 5-aminopyrazoles.[3][4]
The proposed mechanism is as follows:
Figure 2: Proposed Reaction Mechanism for Pyrazole Formation. The reaction proceeds via a conjugate addition followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Causality behind Experimental Choices:
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Solvent: Ethanol is an excellent choice for the cyclocondensation reaction. It readily dissolves the starting materials and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.
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Reaction Conditions: Refluxing the mixture ensures that the activation energy for both the initial Michael addition and the subsequent cyclization is overcome, driving the reaction to completion.
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Hydrolysis: Saponification using sodium hydroxide is a standard and highly effective method for converting esters to carboxylic acids.[3] The reaction is typically irreversible due to the formation of the resonance-stabilized carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. (4-Nitrophenyl)hydrazine is toxic and should be handled with care.
Part 1: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-Nitrophenyl)hydrazine | 153.14 | 1.53 g | 10.0 |
| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 1.78 g | 10.5 |
| Absolute Ethanol | 46.07 | 50 mL | - |
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine (1.53 g, 10.0 mmol) and absolute ethanol (50 mL).
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Stir the mixture to achieve a suspension.
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Add ethyl 2-cyano-3-ethoxyacrylate (1.78 g, 10.5 mmol) to the flask. A slight excess is used to ensure the complete consumption of the hydrazine.
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Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
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After refluxing for 4-6 hours, or until TLC analysis indicates the disappearance of the starting hydrazine, remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a solid product is expected to precipitate. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).
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Dry the product under vacuum to yield ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if required.
Part 2: Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
| Reagent/Solvent | Concentration | Quantity | Moles (mmol) |
| Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | - | 2.76 g | 10.0 |
| Sodium Hydroxide (NaOH) | 2 M (aq) | 20 mL | 40.0 |
| Hydrochloric Acid (HCl) | 2 M (aq) | ~25 mL | As needed |
Procedure:
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In a 100 mL round-bottom flask, suspend the ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (2.76 g, 10.0 mmol) in 2 M aqueous sodium hydroxide (20 mL).
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Heat the mixture to 80-90 °C with stirring. The suspension should gradually dissolve as the hydrolysis proceeds.
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Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.
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After the reaction is complete, cool the solution to room temperature and then further in an ice bath.
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While stirring vigorously, slowly add 2 M hydrochloric acid dropwise to the cold solution. The target carboxylic acid will precipitate as the solution becomes acidic.
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Continue adding HCl until the pH of the solution is approximately 1-2 (check with pH paper).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
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Dry the product under vacuum at 50-60 °C to a constant weight to obtain the final product, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Data Presentation and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Expected Characterization Data for the Intermediate (Ester):
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Appearance: Yellow to orange solid.
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Melting Point: Literature values for analogous compounds suggest a melting point in the range of 150-200 °C.
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FT-IR (KBr, cm⁻¹): Key peaks expected around 3450-3300 (N-H stretching of amine), 2210 (C≡N, if starting from a nitrile precursor, though this group is consumed), 1700-1680 (C=O stretching of ester), 1620 (N-H bending), 1590 & 1340 (NO₂ stretching).[5]
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¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons of the nitrophenyl group (two doublets, ~8.2 and ~7.8 ppm), a broad singlet for the amino protons (~6.5-7.5 ppm), a quartet for the ethyl ester CH₂ (~4.2 ppm), and a triplet for the ethyl ester CH₃ (~1.3 ppm).
Expected Characterization Data for the Final Product (Acid):
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Appearance: Solid, likely pale yellow.
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Melting Point: Expected to be higher than the ester intermediate due to hydrogen bonding.
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FT-IR (KBr, cm⁻¹): Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1680 cm⁻¹), along with the characteristic peaks for the amino and nitro groups as seen in the ester.
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¹H NMR (DMSO-d₆, δ ppm): Similar aromatic and amino proton signals as the ester, with the disappearance of the ethyl group signals and the appearance of a very broad singlet for the carboxylic acid proton (>12 ppm).
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¹³C NMR: Will confirm the number of unique carbon environments.
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Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₄O₄, M.W. = 248.19 g/mol ).
Conclusion
The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the preparation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. By proceeding through a stable ethyl ester intermediate, this two-step process allows for high purity of the final product. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.
References
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Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]
- Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
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Al-Zahrani, F. A. M., & El-Shehry, M. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178–214. [Link]
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Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5. Retrieved from [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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